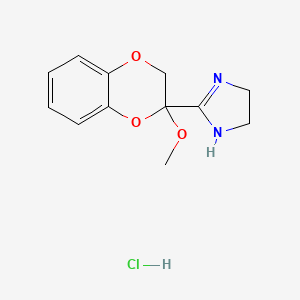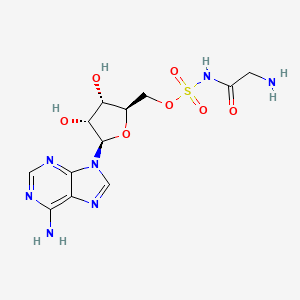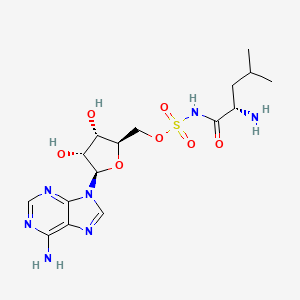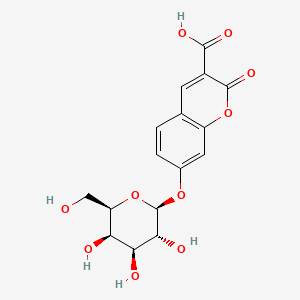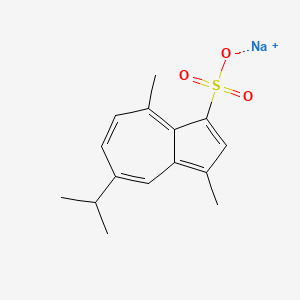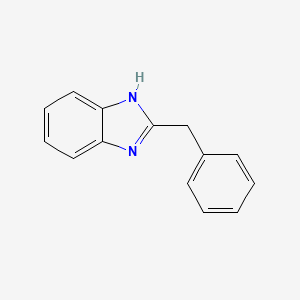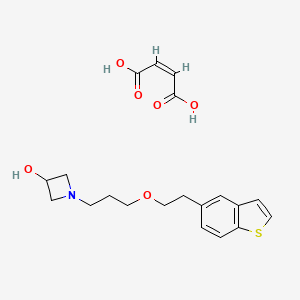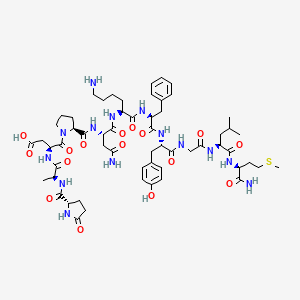
鱼腮素
描述
鱼腮素是一种从雨蛙属青蛙皮肤中提取的速激肽肽。它与另一种著名的速激肽——P物质密切相关。 鱼腮素首次在1964年被阐明,以其强大的血管扩张和降压作用而闻名 。 它还作为唾液分泌促进剂,增加唾液分泌 .
科学研究应用
鱼腮素在科学研究中具有广泛的应用:
化学: 用于研究肽合成和结构-活性关系。
生物学: 研究其在平滑肌收缩和神经传递中的作用。
医学: 探索其在高血压和阿尔茨海默病等疾病中的潜在治疗作用。
工业: 用于开发基于肽的药物和诊断工具.
作用机制
鱼腮素通过结合神经激肽-1 (NK1) 受体发挥作用,神经激肽-1 (NK1) 受体是 G 蛋白偶联受体。结合后,鱼腮素诱导受体发生构象变化,导致细胞内信号通路活化。 这导致释放像肌醇三磷酸 (IP3) 和二酰基甘油 (DAG) 这样的第二信使,它们介导各种生理反应,如血管扩张和平滑肌收缩 .
生化分析
Biochemical Properties
Physalaemin, like all tachykinins, is known to increase salivation and act as a potent vasodilator with hypotensive effects . It is known to take on both a linear and helical three-dimensional structure . In aqueous environments, Physalaemin preferentially takes on the linear conformation, whereas in an environment that simulates a cellular membrane, Physalaemin takes on a helical confirmation from the Pro 4 residue to the C-Terminus . This helical conformation is essential to allow the binding of Physalaemin to neurokinin-1 (NK1) receptors .
Cellular Effects
Physalaemin has been shown to affect the systemic arterial blood pressure in a similar way to other peptides, but it is two to four times more active than eledoisin in decreasing blood pressure in dogs and increasing it in chickens . Researchers have used Physalaemin to show that tachykinins as a whole can cause the longitudinal contraction of smooth muscle tissue in esophageal tissue .
Molecular Mechanism
Physalaemin binds to NK1 receptors due to its helical conformation . This binding is necessary for Physalaemin to exert its effects . Not only is Physalaemin closely related to Substance P (SP), but it also has a higher affinity for the mammalian neurokinin receptors that Substance P can bind to .
准备方法
合成路线和反应条件: 鱼腮素可以使用固相肽合成 (SPPS) 合成,这是一种常用于生产肽的方法。合成包括将受保护的氨基酸依次添加到锚定在固体树脂上的不断增长的肽链上。 反应条件通常包括使用偶联试剂,如二环己基碳酰二亚胺 (DCC) 和 N-羟基苯并三唑 (HOBt),以促进肽键形成 .
工业生产方法: 鱼腮素的工业生产涉及大规模 SPPS,然后使用高效液相色谱 (HPLC) 进行纯化。 然后将纯化的肽冷冻干燥以获得最终产品 .
化学反应分析
反应类型: 鱼腮素会发生各种化学反应,包括:
氧化: 鱼腮素可以被氧化,在半胱氨酸残基之间形成二硫键。
还原: 可以使用二硫苏糖醇 (DTT) 等还原剂还原二硫键。
常用试剂和条件:
氧化: 过氧化氢或甲酸。
还原: 二硫苏糖醇 (DTT) 或三 (2-羧乙基) 膦 (TCEP)。
取代: 使用特定氨基酸衍生物进行定点诱变.
主要产品:
氧化: 形成二硫键连接的鱼腮素。
还原: 具有游离巯基的还原鱼腮素。
取代: 具有改变的生物活性的修饰鱼腮素.
相似化合物的比较
鱼腮素与其他速激肽类似,如 P 物质和章鱼素。 与 P 物质相比,它对 NK1 受体的亲和力更高,在某些生物测定中更有效 。类似的化合物包括:
P 物质: 一种具有类似生物活性的哺乳动物速激肽。
章鱼素: 另一种具有血管扩张和降压作用的速激肽肽。
神经激肽 A: 一种参与平滑肌收缩和神经传递的速激肽.
鱼腮素独特的结构和更高的受体亲和力使其成为科学研究和潜在治疗应用中宝贵的工具。
属性
IUPAC Name |
(3S)-4-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxo-3-[[(2S)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H84N14O16S/c1-31(2)25-39(54(84)66-36(49(61)79)21-24-89-4)65-47(76)30-62-51(81)40(27-34-15-17-35(73)18-16-34)68-55(85)41(26-33-11-6-5-7-12-33)69-53(83)37(13-8-9-22-59)67-56(86)42(28-45(60)74)70-57(87)44-14-10-23-72(44)58(88)43(29-48(77)78)71-50(80)32(3)63-52(82)38-19-20-46(75)64-38/h5-7,11-12,15-18,31-32,36-44,73H,8-10,13-14,19-30,59H2,1-4H3,(H2,60,74)(H2,61,79)(H,62,81)(H,63,82)(H,64,75)(H,65,76)(H,66,84)(H,67,86)(H,68,85)(H,69,83)(H,70,87)(H,71,80)(H,77,78)/t32-,36-,37-,38-,39-,40-,41-,42-,43-,44-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSUJLMLURFKID-YFUSJSQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C4CCC(=O)N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@@H]4CCC(=O)N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H84N14O16S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501043248 | |
| Record name | Physalaemin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501043248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1265.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2507-24-6 | |
| Record name | Physalaemin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002507246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Physalaemin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501043248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHYSALAEMIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0T4KV6B9J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of physalaemin?
A1: Physalaemin exerts its biological effects by binding to tachykinin receptors, primarily the neurokinin-1 (NK-1) receptor [, , , , ].
Q2: What are the downstream effects of physalaemin binding to NK-1 receptors?
A2: Binding of physalaemin to NK-1 receptors leads to the activation of various intracellular signaling pathways. In several systems, including smooth muscle cells, this activation results in increased calcium influx, leading to muscle contraction [, , , ]. In other systems, such as salivary glands, physalaemin binding stimulates secretion, potentially through a pathway shared with cholinergic and alpha-adrenergic receptors [, ].
Q3: Does physalaemin interact with other tachykinin receptors besides NK-1?
A3: While physalaemin exhibits the highest affinity for NK-1 receptors, research suggests it can also interact with other tachykinin receptor subtypes, albeit with lower potency. These interactions may contribute to its diverse pharmacological effects in different tissues [, , ].
Q4: What is the molecular formula and weight of physalaemin?
A4: Physalaemin has the molecular formula C63H97N13O15S and a molecular weight of 1284.5 g/mol [].
Q5: What is the amino acid sequence of physalaemin?
A5: Physalaemin is an undecapeptide with the following amino acid sequence: Pyroglutamyl-Alanyl-Aspartyl-Prolyl-Asparaginyl-Lysyl-Phenylalanyl-Tyrosyl-Glycyl-Leucyl-Methionine amide [].
Q6: What insights into the conformation of physalaemin have been gained from NMR studies?
A6: NMR studies reveal that unlike shorter peptide fragments, physalaemin exhibits a stable molecular structure in solution []. This structure is characterized by a strong hydrogen bond between the amide proton of Phenylalanine at position 7 and the carbonyl group of Proline at position 4. Additional stabilizing interactions are suggested between the side chains of Lysine 6, Asparagine 5, Aspartic acid 3, and the terminal amide group of Methionine.
Q7: How do structural modifications of physalaemin affect its biological activity?
A7: Structural modifications significantly impact physalaemin's potency and selectivity for tachykinin receptors [, , ]. For instance, replacing Leucine at position 10 or Glycine at position 9 with other amino acids generally results in decreased sialogogic activity. In contrast, modifications at Lysine 6 and Asparagine 5 can lead to increased activity in some cases.
Q8: What is the significance of the C-terminal amide group in physalaemin?
A8: The C-terminal amide group of Methionine is crucial for the sialogogic activity of physalaemin []. Replacing this amide with a free carboxyl group abolishes its ability to stimulate salivary secretion.
Q9: How does the N-terminal region of physalaemin contribute to its activity?
A9: While the C-terminal hexapeptide sequence of physalaemin is crucial for its activity, the N-terminal region appears less critical []. Modifications and even deletions in this region can be tolerated without completely abolishing activity, although some alterations may impact potency.
Q10: How is physalaemin metabolized in the body?
A10: Physalaemin is rapidly metabolized in vivo, primarily by enzymes that cleave peptide bonds. This rapid breakdown likely contributes to its short duration of action when administered systemically [, ].
Q11: Does physalaemin undergo significant pulmonary inactivation?
A11: Unlike bradykinin, physalaemin undergoes minimal pulmonary inactivation []. This suggests that it can enter the systemic circulation after intravenous administration and may potentially act as a circulating hormone in some contexts.
Q12: What in vitro models have been used to study the effects of physalaemin?
A12: Researchers have utilized various in vitro models to investigate the pharmacological actions of physalaemin, including:
- Isolated tissue preparations: These include guinea pig ileum [, , , , , ], rat urinary bladder [], hamster urinary bladder [], mouse distal colon [], and rabbit iris sphincter muscle []. These preparations allow for the assessment of physalaemin's effects on smooth muscle contraction.
- Dispersed acinar cells: Studies utilizing dispersed acinar cells from guinea pig pancreas have provided insights into the mechanisms by which physalaemin influences pancreatic enzyme secretion and calcium signaling [, ].
Q13: What in vivo models have been used to study the effects of physalaemin?
A13: In vivo studies in rats have been instrumental in understanding the systemic effects of physalaemin, including its impact on:
- Blood pressure: Physalaemin induces a rapid and transient decrease in blood pressure when administered intravenously [].
- Salivary secretion: It stimulates salivary secretion from both the parotid and submaxillary glands in rats [, , ].
- Water intake and urine flow: Intracranial injections of physalaemin in rats have been shown to influence water intake and urine flow, suggesting potential roles in regulating fluid balance [].
Q14: What is known about the development of desensitization or tolerance to physalaemin?
A14: Repeated administration of physalaemin can lead to desensitization, a phenomenon where the tissue or organ becomes less responsive to its effects. This desensitization may be associated with receptor downregulation or changes in downstream signaling pathways [].
Q15: Does cross-desensitization occur between physalaemin and other tachykinins?
A15: Yes, cross-desensitization between physalaemin and other tachykinins, such as substance P, has been observed []. This suggests that these peptides may share common signaling pathways or that their receptors may be co-regulated.
Q16: Are there any known long-term effects of physalaemin exposure?
A16: Information regarding the long-term effects of physalaemin exposure is scarce in the provided research articles. Further investigations are needed to comprehensively assess potential chronic toxicity.
Q17: Are there any known biomarkers associated with the effects of physalaemin?
A17: The identification and validation of specific biomarkers for monitoring the effects of physalaemin are not extensively discussed in the provided articles. Further research is needed to explore this aspect.
Q18: What analytical techniques have been used to characterize and quantify physalaemin?
A18: Various analytical techniques have played a crucial role in understanding the structure and function of physalaemin. Some of the key methods employed include:
- Chromatography: Techniques like alumina column chromatography and countercurrent distribution have been instrumental in isolating and purifying physalaemin from natural sources [].
- Enzymatic Digestion and Sequencing: Controlled digestion with enzymes like trypsin and chymotrypsin, followed by analysis of the resulting peptide fragments, has enabled the determination of the amino acid sequence of physalaemin [].
- High-Performance Liquid Chromatography (HPLC): HPLC has been employed to separate and identify physalaemin and its analogs, facilitating the study of their structure-activity relationships [].
- Radioimmunoassay (RIA): RIA techniques utilizing specific antibodies have been used to quantify physalaemin levels in various tissues and biological samples [, ].
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR studies have provided invaluable insights into the three-dimensional structure and conformational dynamics of physalaemin in solution [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


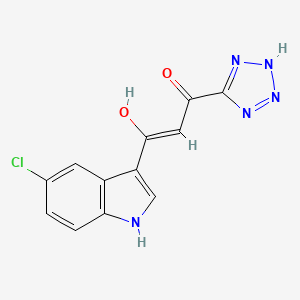
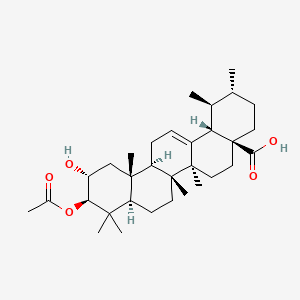
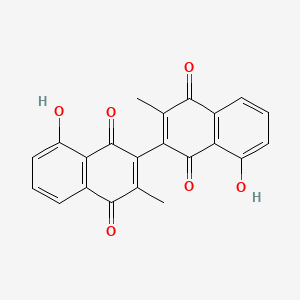
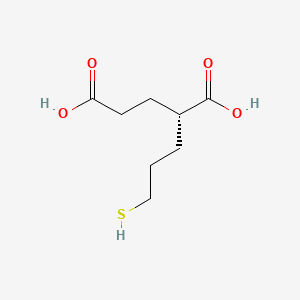
![3-(1-adamantyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1663410.png)
